molecular formula C24H16N2OS B4941981 3-(4,5-diphenyl-2-thienyl)-2(1H)-quinoxalinone

3-(4,5-diphenyl-2-thienyl)-2(1H)-quinoxalinone

Cat. No.: B4941981
M. Wt: 380.5 g/mol
InChI Key: FQFUBGYYMSJEAE-UHFFFAOYSA-N
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Description

3-(4,5-diphenyl-2-thienyl)-2(1H)-quinoxalinone, also known as DTQ, is a heterocyclic compound that has attracted a lot of attention in recent years due to its potential applications in various fields, including medicinal chemistry, material science, and electronics.

Mechanism of Action

The mechanism of action of 3-(4,5-diphenyl-2-thienyl)-2(1H)-quinoxalinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in tumor growth, inflammation, and oxidative stress. This compound has been shown to inhibit the activity of various kinases such as protein kinase C and mitogen-activated protein kinase, which are involved in cell proliferation and survival. It has also been shown to inhibit the expression of various pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. Additionally, this compound has been shown to scavenge free radicals and inhibit lipid peroxidation, which are involved in oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-oxidant activities. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to exhibit neuroprotective effects against oxidative stress and excitotoxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4,5-diphenyl-2-thienyl)-2(1H)-quinoxalinone is its versatility and potential for use in various fields, including medicinal chemistry, material science, and electronics. It is also relatively easy to synthesize and purify, making it a viable option for lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for research on 3-(4,5-diphenyl-2-thienyl)-2(1H)-quinoxalinone, including:
1. Further investigation of its anti-tumor, anti-inflammatory, and anti-oxidant activities in various cancer cell lines and animal models.
2. Development of this compound-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
3. Synthesis of new this compound derivatives with improved solubility and bioactivity.
4. Investigation of the use of this compound as a building block for the synthesis of new organic semiconductors with potential applications in organic electronics.
5. Investigation of the use of this compound as a hole-transporting material in organic field-effect transistors.
In conclusion, this compound is a heterocyclic compound that has potential applications in various fields, including medicinal chemistry, material science, and electronics. Its anti-tumor, anti-inflammatory, and anti-oxidant activities, as well as its neuroprotective effects, make it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

3-(4,5-diphenyl-2-thienyl)-2(1H)-quinoxalinone can be synthesized using various methods, including the condensation reaction of 2-aminobenzophenone with 2-thiophenecarboxaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is heated under reflux for several hours, and the resulting product is then purified using column chromatography. Another method involves the reaction of 2-aminobenzophenone with thienyl-2-carboxaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The product is then purified using recrystallization or column chromatography.

Scientific Research Applications

3-(4,5-diphenyl-2-thienyl)-2(1H)-quinoxalinone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and electronics. In medicinal chemistry, this compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant activities. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In material science, this compound has been used as a building block for the synthesis of various organic semiconductors, which have potential applications in organic electronics such as solar cells and light-emitting diodes. In electronics, this compound has been used as a hole-transporting material in organic field-effect transistors.

Properties

IUPAC Name

3-(4,5-diphenylthiophen-2-yl)-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2OS/c27-24-22(25-19-13-7-8-14-20(19)26-24)21-15-18(16-9-3-1-4-10-16)23(28-21)17-11-5-2-6-12-17/h1-15H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFUBGYYMSJEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2)C3=NC4=CC=CC=C4NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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